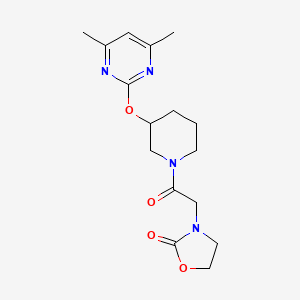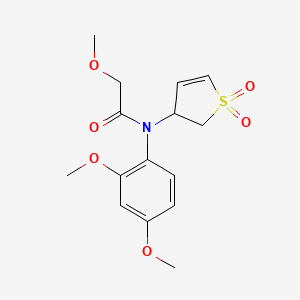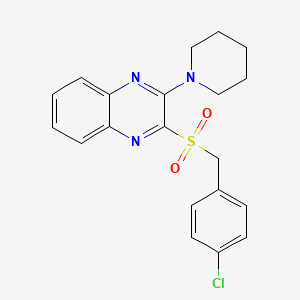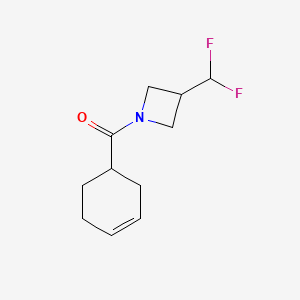
3-(2-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one is an intricate chemical compound featuring a complex structure that comprises oxazolidinone and pyrimidinyl-piperidine moieties. This compound exhibits unique physicochemical properties and biological activities, making it a subject of interest for various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one typically involves multi-step organic synthesis.
Synthesis of Intermediate Compounds
Pyrimidine Derivative: : Start with a 4,6-dimethylpyrimidine derivative, which undergoes nucleophilic substitution with an appropriate reagent to introduce the piperidine ring.
Oxazolidinone Formation: : Prepare the oxazolidinone moiety using standard oxazolidinone-forming reactions, often involving amino alcohols and carbonyl compounds.
Coupling Reactions
The key step is the coupling of the pyrimidine derivative with the oxazolidinone moiety, usually facilitated by reagents like coupling agents (e.g., EDC, DCC) in the presence of catalysts under controlled conditions.
The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production may involve optimized synthetic routes to ensure higher yields and cost-effectiveness. This can include automated synthesis equipment, high-throughput methods, and stringent quality control processes.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation at specific sites, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions may occur, potentially modifying the oxazolidinone ring or other functional groups.
Substitution: : Nucleophilic substitution reactions can replace certain groups within the molecule, altering its properties.
Common Reagents and Conditions Used in These Reactions
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide for oxidation.
Reducing Agents: : Like sodium borohydride or lithium aluminum hydride for reduction.
Nucleophiles: : Various nucleophiles depending on the substitution reaction intended, often under acidic or basic conditions.
Major Products Formed from These Reactions
The products vary based on the specific reactions and conditions but generally include modified versions of the original compound with changes in functional groups or oxidation states.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: : The compound can act as a ligand in transition metal catalysis, influencing the reactivity and selectivity of catalytic processes.
Synthesis: : Used in the synthesis of more complex molecules in organic chemistry.
Biology and Medicine
Drug Development: : Investigated for its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Biological Assays: : Used as a probe in biochemical assays to study enzyme interactions and inhibition.
Industry
Material Science: : Explored for its applications in creating specialized materials with specific properties.
Wirkmechanismus
The mechanism by which 3-(2-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic or chemical effects. The oxazolidinone ring often plays a crucial role in binding to active sites, while the pyrimidine moiety may influence the specificity and affinity of these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: : An oxazolidinone antibiotic with a different side-chain structure.
Tedizolid: : Another oxazolidinone derivative with enhanced potency and spectrum of activity.
Uniqueness
3-(2-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one stands out due to its unique combination of the pyrimidine and piperidine functionalities, which confer specific properties not observed in simpler oxazolidinones like linezolid and tedizolid. This makes it a versatile candidate for various scientific and industrial applications.
Conclusion
This compound is a compound of significant interest due to its complex structure, versatile chemical reactivity, and diverse applications in science and industry. Its unique mechanism of action and comparison with similar compounds highlight its potential for ongoing research and development.
Eigenschaften
IUPAC Name |
3-[2-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c1-11-8-12(2)18-15(17-11)24-13-4-3-5-19(9-13)14(21)10-20-6-7-23-16(20)22/h8,13H,3-7,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUGNGLQAIWMLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)CN3CCOC3=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 2-[6-(2,6-difluorobenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate](/img/structure/B2358322.png)
![3-bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2358323.png)
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2358324.png)
![(E)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2358327.png)

![N-(3-fluorophenyl)-2-((6-methyl-4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2358329.png)

![(4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2358334.png)
![4-(N,N-dimethylsulfamoyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2358337.png)


![3-Phenyl-5-{2-[3-(trifluoromethyl)anilino]vinyl}-4-isoxazolecarbonitrile](/img/structure/B2358341.png)

![N-(4-chlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2358343.png)
